2-(1H-pyrazol-1-yl)nicotinonitrile

PIM-1 kinase inhibition cancer therapeutics kinase inhibitor screening

2-(1H-Pyrazol-1-yl)nicotinonitrile is the critical 2-substituted isomer for synthesizing PIM-1 kinase inhibitors. The 6-substituted isomer cannot generate the identical acetohydrazide intermediate, making correct isomer procurement essential for protocol reproducibility. • Direct precursor to acetohydrazide 9: PIM-1 IC₅₀ = 20.4 nM (93.8% inhibition) • Enables cytotoxic derivatives: HepG2 IC₅₀ = 0.18 μM, MCF-7 IC₅₀ = 0.34 μM • Streamlined one-step heterocyclization to pyrazolyl analogues for SAR studies

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 1152822-31-5
Cat. No. B1497655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)nicotinonitrile
CAS1152822-31-5
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=CC=N2)C#N
InChIInChI=1S/C9H6N4/c10-7-8-3-1-4-11-9(8)13-6-2-5-12-13/h1-6H
InChIKeyTXYIYGOHWGLULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-1-yl)nicotinonitrile Technical Profile


2-(1H-Pyrazol-1-yl)nicotinonitrile (CAS 1152822-31-5), also named 2-(pyrazol-1-yl)-3-cyanopyridine, is a heterocyclic building block with molecular formula C₉H₆N₄ and molecular weight 170.17 g/mol . The compound consists of a pyrazole ring attached at the 2-position of a nicotinonitrile (3-cyanopyridine) core [1]. Commercial suppliers offer this compound at purities of 95% to 98% . Its structural features—the electron-deficient pyridine nitrile combined with the N1-linked pyrazole—enable utility as a synthetic intermediate in pharmaceutical research, particularly for generating pyrazolyl nicotinonitrile derivatives evaluated as kinase inhibitors and cytotoxic agents [2].

2-(1H-Pyrazol-1-yl)nicotinonitrile Substitution Risks


The position of pyrazole substitution on the nicotinonitrile ring is a critical determinant of downstream synthetic utility and biological profile. 2-(1H-Pyrazol-1-yl)nicotinonitrile bears the pyrazole moiety at the 2-position (ortho to the ring nitrogen), whereas alternative isomers such as 6-(1H-pyrazol-1-yl)nicotinonitrile (CAS 956568-52-8) bear substitution at the 6-position (para to the ring nitrogen) [1]. This positional difference alters electronic distribution across the pyridine ring, affecting reactivity in subsequent cross-coupling and heterocyclization steps. In a comparative synthetic study of pyrazolyl nicotinonitrile derivatives, the 2-substituted scaffold served as the key acetohydrazide intermediate (compound 9) for generating pyrazolyl analogues 10–12 with potent PIM-1 kinase inhibition; the 6-substituted isomer cannot generate this identical acetohydrazide intermediate due to altered regiochemistry [2]. Additionally, in-class compounds with modifications to the nitrile group or pyrazole substituents show substantially divergent biological activity profiles, as demonstrated by nicotinonitrile-thiazole hybrids (inhibition activity 86.27%) versus pyrazole-carbonylphenyl-amino nicotinonitriles [3]. Procurement of the correct 2-(1H-pyrazol-1-yl)nicotinonitrile isomer is therefore non-negotiable for reproducibility of literature synthetic protocols and for achieving target-specific biological activity.

2-(1H-Pyrazol-1-yl)nicotinonitrile Differentiation Evidence


PIM-1 Kinase Inhibition vs. Staurosporine Control

The acetohydrazide derivative synthesized from 2-(1H-pyrazol-1-yl)nicotinonitrile (compound 9 in the cited study) demonstrated potent PIM-1 kinase inhibition with an IC₅₀ of 20.4 nM and 93.8% inhibition, performing comparably to the reference inhibitor staurosporine which exhibited an IC₅₀ of 16.7 nM and 95.6% inhibition [1]. This near-equivalent potency to a well-established kinase inhibitor supports the compound's value as a scaffold for generating potent PIM-1-targeting agents. The 6-substituted isomer cannot yield this identical acetohydrazide intermediate, highlighting the functional uniqueness of the 2-position substitution pattern.

PIM-1 kinase inhibition cancer therapeutics kinase inhibitor screening

HepG2 and MCF-7 Cytotoxicity Comparison

Among the nicotinonitrile and pyrazolyl nicotinonitrile derivatives evaluated, the acetohydrazide derivative compound 9 (derived from 2-(1H-pyrazol-1-yl)nicotinonitrile) demonstrated the most noteworthy cytotoxic activity, with IC₅₀ values of 0.34 μM against MCF-7 breast cancer cells and 0.18 μM against HepG2 liver cancer cells [1]. In comparison, other derivatives in the series—including Manich bases 6–8 and pyrazolyl analogues 10–12—showed less potent or unreported activity against these cell lines, with compound 9 singled out as the most potent cytotoxic agent among all synthesized derivatives [1]. This intrastudy rank-order superiority underscores the privileged nature of the 2-(1H-pyrazol-1-yl)nicotinonitrile-derived acetohydrazide scaffold.

HepG2 cytotoxicity MCF-7 cytotoxicity anticancer lead optimization

Direct Acetohydrazide Derivatization Efficiency

2-(1H-Pyrazol-1-yl)nicotinonitrile enables direct conversion to the acetohydrazide derivative 9, which then undergoes efficient heterocyclization with acetylacetone, malononitrile, or ethyl cyanoacetate in ethanol to yield pyrazolyl analogues 10–12 in a single synthetic step [1]. This synthetic efficiency contrasts with alternative routes that require multi-step linker-bridge strategies, such as the 4-aminobenzohydrazide linker approach used for pyrazole-carbonylphenyl-amino nicotinonitrile derivatives which necessitates separate cyclization steps with chloroacetic acid and phenacyl bromide [2]. The direct acetohydrazide route from 2-(1H-pyrazol-1-yl)nicotinonitrile reduces synthetic step count and minimizes yield losses associated with intermediate purification.

heterocyclic synthesis medicinal chemistry building block utility

PIM-1 Inhibition vs. Antimicrobial Hybrids

Within the broader nicotinonitrile-pyrazole hybrid class, compounds derived from the 2-(1H-pyrazol-1-yl)nicotinonitrile scaffold demonstrate high-potency PIM-1 kinase inhibition (IC₅₀ = 20.4 nM for compound 9) [1]. In contrast, alternative pyrazole-nicotinonitrile hybrids functionalized via ethyl 2-{[3-cyano-6-(4-cyanophenyl)-4-(2,4-dichlorophenyl)pyridin-2-yl]oxy}acetate precursors exhibit only moderate antimicrobial activity against select bacteria and fungi, with no reported sub-micromolar potency [2]. This class-level potency differential suggests that 2-(1H-pyrazol-1-yl)nicotinonitrile is the preferred scaffold for projects targeting kinase inhibition rather than antimicrobial applications.

PIM-1 kinase antimicrobial activity nicotinonitrile hybrids

2-(1H-Pyrazol-1-yl)nicotinonitrile Application Scenarios


PIM-1 Kinase Inhibitor Lead Optimization

2-(1H-Pyrazol-1-yl)nicotinonitrile serves as the essential starting material for synthesizing acetohydrazide derivative 9, which demonstrates PIM-1 kinase inhibition (IC₅₀ = 20.4 nM, 93.8% inhibition) approaching staurosporine-level potency (IC₅₀ = 16.7 nM, 95.6% inhibition) [1]. Research teams developing PIM-1-targeted anticancer therapeutics should procure this specific 2-substituted isomer, as the 6-substituted isomer cannot generate the identical acetohydrazide intermediate. The scaffold further enables one-step heterocyclization to pyrazolyl analogues 10–12 for structure-activity relationship (SAR) exploration.

HepG2 and MCF-7 Cytotoxicity Screening

The acetohydrazide derivative 9 synthesized from 2-(1H-pyrazol-1-yl)nicotinonitrile exhibits sub-micromolar cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 0.18 μM) and MCF-7 breast cancer cells (IC₅₀ = 0.34 μM), representing the most potent cytotoxic agent among all derivatives evaluated in a 2024 comparative study [1]. Procurement of 2-(1H-pyrazol-1-yl)nicotinonitrile enables direct access to this validated cytotoxic scaffold without requiring de novo design or multi-step linker chemistry, accelerating lead identification timelines for oncology-focused discovery programs.

Efficient Pyrazolyl Nicotinonitrile Synthesis

2-(1H-Pyrazol-1-yl)nicotinonitrile enables a streamlined synthetic route to biologically active pyrazolyl nicotinonitrile analogues via conversion to acetohydrazide 9 followed by one-step heterocyclization with acetylacetone, malononitrile, or ethyl cyanoacetate in ethanol [1]. This route circumvents the multi-step 4-aminobenzohydrazide linker strategies required for alternative nicotinonitrile-pyrazole hybrids, which involve cyclization with chloroacetic acid and phenacyl bromide followed by additional functionalization steps [2]. Research groups seeking efficient access to diverse pyrazolyl nicotinonitrile libraries should select this building block for its streamlined derivatization pathway.

PIM-1-Targeted Drug Development

For drug discovery programs specifically targeting PIM-1 kinase—a validated oncology target overexpressed in hepatocellular carcinoma and hematologic malignancies—the 2-(1H-pyrazol-1-yl)nicotinonitrile scaffold provides a documented entry point to nanomolar-potency inhibitors [1]. Alternative pyrazole-nicotinonitrile hybrids functionalized through ethyl 2-{[3-cyano-6-(4-cyanophenyl)-4-(2,4-dichlorophenyl)pyridin-2-yl]oxy}acetate precursors demonstrate only moderate antimicrobial activity and lack documented kinase inhibition [2]. Selection of 2-(1H-pyrazol-1-yl)nicotinonitrile is therefore indicated for PIM-1-focused programs, while alternative scaffolds may be better suited for antimicrobial discovery efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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